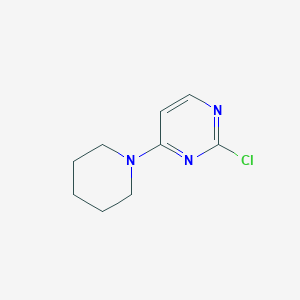

2-Chloro-4-(piperidin-1-yl)pyrimidine

Overview

Description

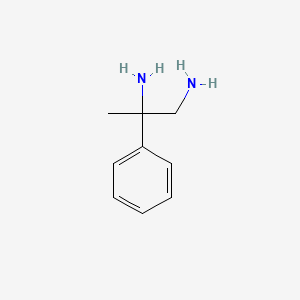

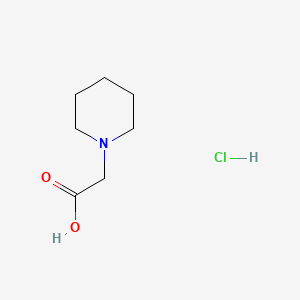

“2-Chloro-4-(piperidin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of “2-Chloro-4-(piperidin-1-yl)pyrimidine” involves the use of organolithium reagents . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine . The reaction mixture is then quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Molecular Structure Analysis

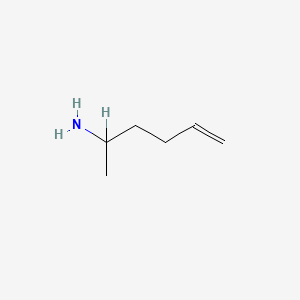

The molecular structure of “2-Chloro-4-(piperidin-1-yl)pyrimidine” is represented by the InChI code1S/C9H12ClN3/c10-9-11-5-4-8 (12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 . Chemical Reactions Analysis

“2-Chloro-4-(piperidin-1-yl)pyrimidine” undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . It also reacts with N,N-dimethylethylenediamine to give 2-[(N,N-dimethylaminoethyl)amino]-4-(1 ‘,3’-dithian-2 -yl) pyrimidine .Physical And Chemical Properties Analysis

“2-Chloro-4-(piperidin-1-yl)pyrimidine” has a molecular weight of 197.67 . It is a solid compound .Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

2-Chloro-4-(piperidin-1-yl)pyrimidine: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals due to their presence in many classes of drugs and alkaloids . The compound’s reactivity allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are explored for their potential pharmacological activities.

Anticancer Applications

Piperidine derivatives, synthesized using 2-Chloro-4-(piperidin-1-yl)pyrimidine, have shown promise as anticancer agents. They are being studied for their efficacy in inhibiting cancer cell growth and metastasis in various types of cancers . The structural flexibility of piperidine allows for the design of compounds targeting specific pathways involved in cancer progression.

Antimicrobial and Antifungal Agents

The compound serves as a precursor for agents with antimicrobial and antifungal properties. Researchers are investigating the use of piperidine derivatives in combating a range of bacterial and fungal infections, with some compounds showing significant potential in preliminary studies .

Neuroprotective and Anti-Alzheimer’s Agents

There is ongoing research into the neuroprotective effects of piperidine derivatives for conditions such as Alzheimer’s disease. These compounds may offer a new approach to managing neurodegenerative diseases, with 2-Chloro-4-(piperidin-1-yl)pyrimidine playing a key role in their synthesis .

Analgesic and Anti-Inflammatory Properties

Piperidine derivatives are also being evaluated for their analgesic and anti-inflammatory effects. This research could lead to the development of new pain management and anti-inflammatory medications, expanding the therapeutic options available to patients .

Antiviral and Antimalarial Research

The versatility of 2-Chloro-4-(piperidin-1-yl)pyrimidine extends to the synthesis of compounds with potential antiviral and antimalarial applications. These derivatives are part of a broader search for novel treatments against viral infections and malaria, a disease that continues to have a significant global impact .

Future Directions

Piperidines, which “2-Chloro-4-(piperidin-1-yl)pyrimidine” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

2-chloro-4-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWPHKLNTWDUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279598 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(piperidin-1-yl)pyrimidine | |

CAS RN |

5429-00-5 | |

| Record name | 5429-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)

![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)